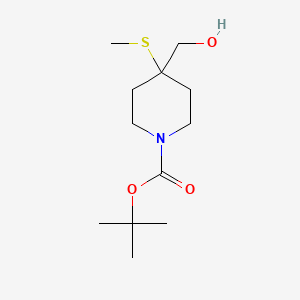
1-Boc-4-(methylthio)piperidine-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876849, also known as 1-Boc-4-(methylthio)piperidine-4-methanol, is a chemical compound with the molecular formula C12H23NO3S and a molecular weight of 261.38 g/mol . This compound is notable for its applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 1-Boc-4-(methylthio)piperidine-4-methanol involves several steps. One common method includes the protection of piperidine with a Boc (tert-butoxycarbonyl) group, followed by the introduction of a methylthio group at the 4-position. The final step involves the addition of a methanol group to the piperidine ring. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Chemical Reactions Analysis
1-Boc-4-(methylthio)piperidine-4-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into different derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-4-(methylthio)piperidine-4-methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Boc-4-(methylthio)piperidine-4-methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved typically include the modulation of enzyme activity, leading to changes in biochemical processes within cells .
Comparison with Similar Compounds
1-Boc-4-(methylthio)piperidine-4-methanol can be compared with other similar compounds, such as:
1-Boc-4-(methylthio)piperidine: Lacks the methanol group, resulting in different chemical properties and reactivity.
1-Boc-4-(methylsulfonyl)piperidine: Contains a sulfonyl group instead of a methylthio group, leading to variations in its chemical behavior and applications.
1-Boc-4-(methylthio)piperidine-4-carboxylic acid: Has a carboxylic acid group, which affects its solubility and reactivity in different chemical reactions.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.
Properties
Molecular Formula |
C12H23NO3S |
|---|---|
Molecular Weight |
261.38 g/mol |
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-4-methylsulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3S/c1-11(2,3)16-10(15)13-7-5-12(9-14,17-4)6-8-13/h14H,5-9H2,1-4H3 |
InChI Key |
FGJOZHSOBGRNFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


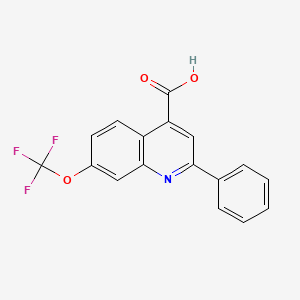
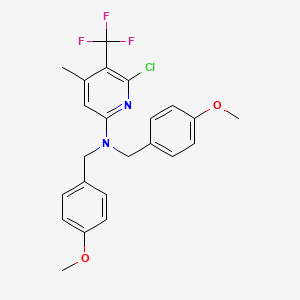
![3-[4-(Benzyloxy)-3-hydroxyphenyl]-2-oxopropanoic acid](/img/structure/B13700988.png)
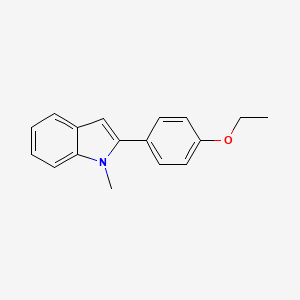
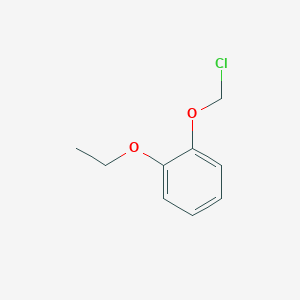


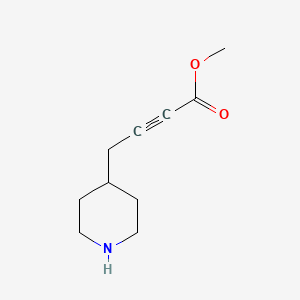
![4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13701031.png)
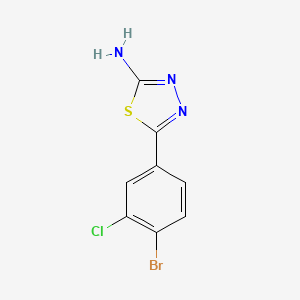
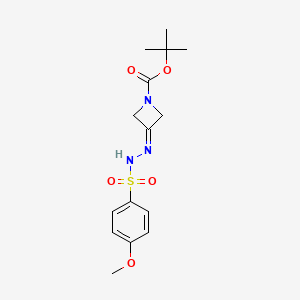

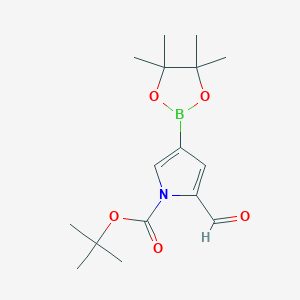
![1-[2-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B13701044.png)
